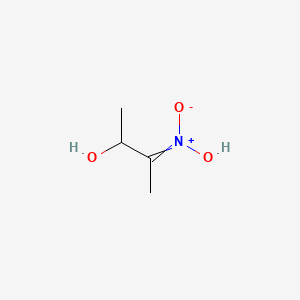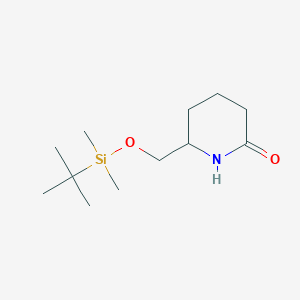
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one is a chemical compound with the molecular formula C12H25NO2Si and a molecular weight of 243.42 g/mol . It is a derivative of piperidin-2-one, a versatile building block for the synthesis of various bioactive molecules and pharmaceutical intermediates . The tert-butyldimethylsilyl (TBS) group serves as a protective group for the hydroxyl functionality, enhancing the compound’s stability and reactivity in synthetic processes .
Métodos De Preparación
The synthesis of 6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to form the TBS-protected intermediate . This intermediate can then be further functionalized through various synthetic routes, including alkylation, acylation, and cyclization reactions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols .
Aplicaciones Científicas De Investigación
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one involves its ability to act as a precursor for the synthesis of bioactive molecules . The TBS group protects the hydroxyl functionality during synthetic transformations, allowing for selective reactions at other sites on the molecule . Upon deprotection, the hydroxyl group can participate in further chemical reactions, leading to the formation of the desired bioactive compounds .
Comparación Con Compuestos Similares
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one can be compared with other similar compounds, such as:
(2R,3S,4S,5S,6R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound also contains a TBS-protected hydroxyl group and is used as a building block for the synthesis of complex carbohydrates.
®-1-(2-((Tert-butyldimethylsilyl)oxy)-1-phenylethyl)piperidin-2-one: This compound is a diastereoisomer of this compound and is used in asymmetric synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate for the synthesis of a wide range of bioactive molecules and pharmaceutical intermediates .
Propiedades
Fórmula molecular |
C12H25NO2Si |
|---|---|
Peso molecular |
243.42 g/mol |
Nombre IUPAC |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C12H25NO2Si/c1-12(2,3)16(4,5)15-9-10-7-6-8-11(14)13-10/h10H,6-9H2,1-5H3,(H,13,14) |
Clave InChI |
IFDPBUZZPGOPJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
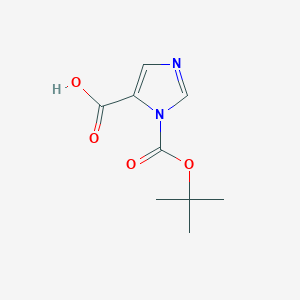
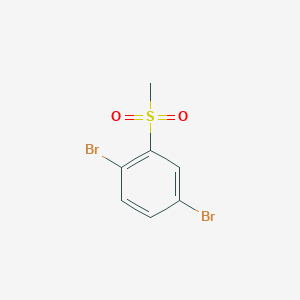

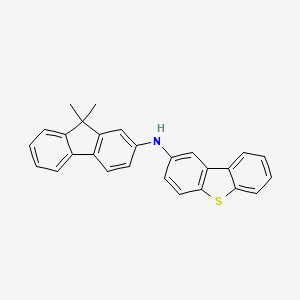
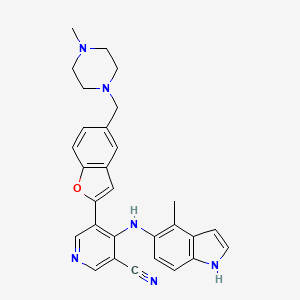

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
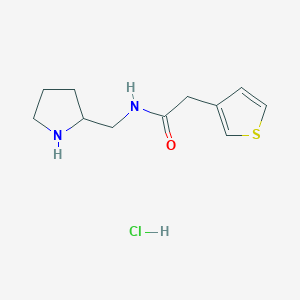
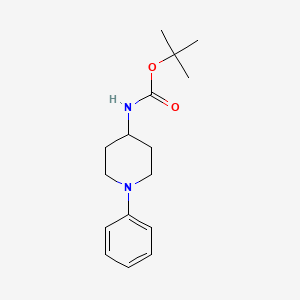
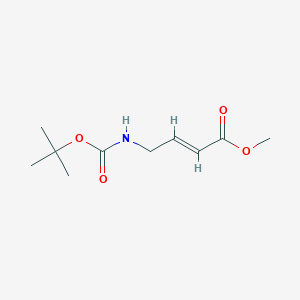
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
